![molecular formula C8H16ClN B1404899 Spiro[2.5]octan-1-amine hydrochloride CAS No. 17202-91-4](/img/structure/B1404899.png)

Spiro[2.5]octan-1-amine hydrochloride

Vue d'ensemble

Description

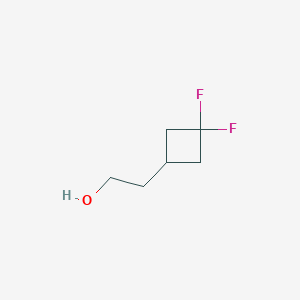

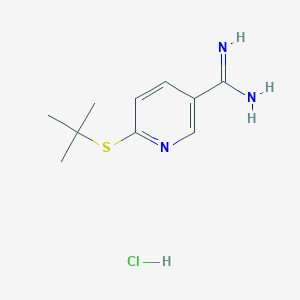

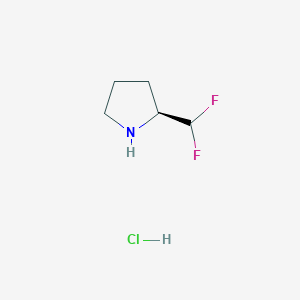

Spiro[2.5]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It is a type of spirocycle, which is a class of organic compounds characterized by a bicyclic structure in which two rings share a single atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently three-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .Applications De Recherche Scientifique

Catalysis and Synthesis

Spiro[2.5]octan-1-amine hydrochloride derivatives have been utilized in catalysis and synthesis processes. For instance, a dual basic ionic liquid containing the spiro[2.5]octan-1-amine structure has been reported to efficiently promote the synthesis of spiro-4H-pyrans through a one-pot three-component condensation process (Goli-Jolodar et al., 2016). Additionally, the spiro framework has been used in the design of novel polyimides with promising properties like high organosolubility, optical transparency, and excellent thermal stability (Shu-jiang et al., 2011).

Medicinal Chemistry and Drug Design

In the domain of medicinal chemistry, derivatives of this compound have shown potential. For instance, cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, has been identified as a potent analgesic NOP and opioid receptor agonist, currently under clinical development for the treatment of severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Material Science and Engineering

The spiro framework has been leveraged in material science for developing novel materials with unique properties. For example, a study introduced novel polyimides derived from a spiro-based bis(ether amine) monomer, showcasing features such as high organosolubility, optical transparency, and excellent thermal stability, marking their potential in various industrial applications (Zhang et al., 2010).

Mechanistic Studies in Biochemistry

Spiro[2.5]octan-1-amine derivatives have also been used in biochemistry for mechanistic studies. For example, spiro[2,5]octane was used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes, providing insight into the radical rebound mechanism of these enzymes (Auclair et al., 2002).

Safety and Hazards

According to the safety data sheet, Spiro[2.5]octan-1-amine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated until material pick up is complete .

Orientations Futures

The use of spirocyclic structures, including Spiro[2.5]octan-1-amine hydrochloride, in drug discovery and medicinal chemistry has seen a dramatic increase in attention in recent years . These compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . Therefore, the development of new synthetic methodologies and applications of these compounds is expected to continue in the future .

Propriétés

IUPAC Name |

spiro[2.5]octan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSJDWYAZDHIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)